![molecular formula C32H20N2O4 B12906367 [6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl- CAS No. 6705-92-6](/img/structure/B12906367.png)
[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid is a complex organic compound that belongs to the family of biquinoline derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and materials science. The presence of two phenyl groups and two carboxylic acid groups attached to the biquinoline core imparts specific chemical properties to this compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.
化学反応の分析
Types of Reactions
2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized biquinoline compounds.
科学的研究の応用
作用機序
The mechanism of action of 2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity, as it can interfere with metal-dependent enzymes and processes .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar structural features but lacking the phenyl and carboxylic acid groups.
2,2’-Diphenyl-[6,6’-biquinoxaline]: Another biquinoline derivative with different electronic properties and applications.
Uniqueness
2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid is unique due to its combination of phenyl and carboxylic acid groups, which enhance its chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its diverse range of chemical reactions make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
6705-92-6 |
|---|---|
分子式 |
C32H20N2O4 |
分子量 |
496.5 g/mol |
IUPAC名 |
6-(4-carboxy-2-phenylquinolin-6-yl)-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C32H20N2O4/c35-31(36)25-17-29(19-7-3-1-4-8-19)33-27-13-11-21(15-23(25)27)22-12-14-28-24(16-22)26(32(37)38)18-30(34-28)20-9-5-2-6-10-20/h1-18H,(H,35,36)(H,37,38) |
InChIキー |
GNLQJZSOBBSSFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


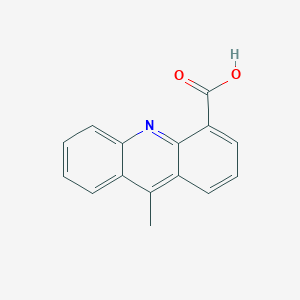
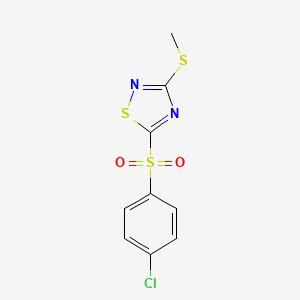
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
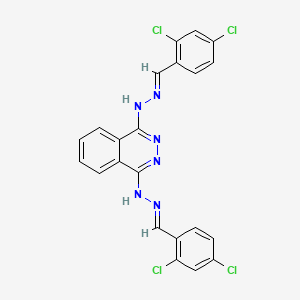
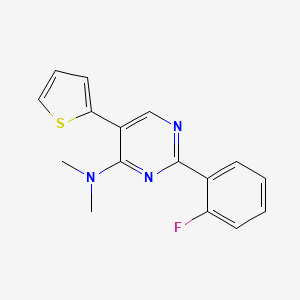

![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)
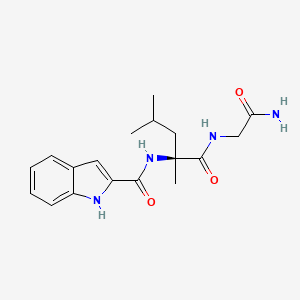
![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
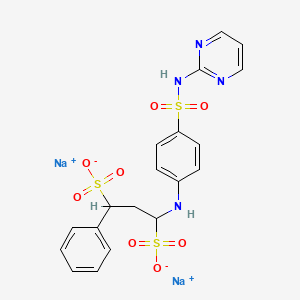
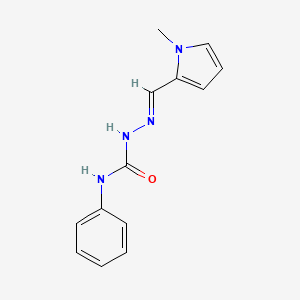
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
